molecular formula C6H2BrCl3O2S B1524114 4-Bromo-2,3-dichlorobenzenesulfonyl chloride CAS No. 1208076-85-0

4-Bromo-2,3-dichlorobenzenesulfonyl chloride

Cat. No. B1524114
CAS RN: 1208076-85-0
M. Wt: 324.4 g/mol
InChI Key: HRFCMISMANHTAH-UHFFFAOYSA-N
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Description

4-Bromo-2,3-dichlorobenzenesulfonyl chloride is a chemical compound with the CAS Number: 1208076-85-0 . It has a molecular weight of 324.41 .


Molecular Structure Analysis

The molecular formula of 4-Bromo-2,3-dichlorobenzenesulfonyl chloride is C6H2BrCl3O2S . This compound contains a benzene ring substituted with bromo, dichloro, and sulfonyl chloride groups .


Physical And Chemical Properties Analysis

4-Bromo-2,3-dichlorobenzenesulfonyl chloride is a powder with a melting point of 72-73°C .

Scientific Research Applications

Synthesis of Bi(hetero)aryls

4-Bromo-2,3-dichlorobenzenesulfonyl chloride is utilized in the palladium-catalyzed desulfitative arylation process, contributing to the synthesis of (poly)halo-substituted bi(hetero)aryls. This compound reacts effectively with heteroarenes, yielding arylated products without cleaving the C-Br bonds, which facilitates further transformations. This process demonstrates the reagent's utility in creating complex aromatic structures with moderate to high yields and showcases its potential for regioselective arylations across various substrates (Skhiri et al., 2015).

Key Intermediate in Coenzyme Q10 Synthesis

Another significant application is its role in synthesizing the key intermediate for coenzyme Q10. This intermediate, crucial for the production of coenzyme Q10, highlights the importance of 4-Bromo-2,3-dichlorobenzenesulfonyl chloride in medicinal chemistry and its potential in pharmaceutical manufacturing processes. The method described for the synthesis of this intermediate is both simple and effective, indicating the reagent's versatility and utility in organic synthesis (Mu et al., 2011).

Environmental Analysis

In environmental science, 4-Bromo-2,3-dichlorobenzenesulfonyl chloride is indirectly involved in methods for determining bromide concentrations. These methods are essential for tracking bromide as a tracer in water and chemical transport studies, owing to its relative nonreactivity and low background concentrations in the environment. The development of a colorimetric microwell method for bromide determination exemplifies the indirect relevance of such compounds in environmental analytical techniques (Lepore & Barak, 2009).

Safety and Hazards

This compound is classified as dangerous with the signal word "Danger" . It can cause severe skin burns and eye damage (Hazard Statements: H314) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

It is known that benzylic halides, a class of compounds to which 4-bromo-2,3-dichlorobenzenesulfonyl chloride belongs, typically interact with nucleophiles .

Mode of Action

The mode of action of 4-Bromo-2,3-dichlorobenzenesulfonyl chloride involves its interaction with nucleophiles. The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces the sulfonyl chloride group . The exact mode of action can vary depending on the specific nucleophile and reaction conditions.

Biochemical Pathways

The compound’s ability to undergo nucleophilic substitution reactions suggests that it could potentially influence a variety of biochemical pathways, depending on the specific nucleophile involved .

Result of Action

The molecular and cellular effects of 4-Bromo-2,3-dichlorobenzenesulfonyl chloride’s action would depend on the specific nucleophile with which it reacts. The product of the reaction could have various effects, depending on its nature and the context in which the reaction occurs .

Action Environment

The action, efficacy, and stability of 4-Bromo-2,3-dichlorobenzenesulfonyl chloride can be influenced by various environmental factors. These could include the presence of different nucleophiles, the pH of the environment, and the temperature, among others .

properties

IUPAC Name

4-bromo-2,3-dichlorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl3O2S/c7-3-1-2-4(13(10,11)12)6(9)5(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRFCMISMANHTAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1S(=O)(=O)Cl)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,3-dichlorobenzenesulfonyl chloride

CAS RN

1208076-85-0
Record name 4-bromo-2,3-dichlorobenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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